CORTODOXONE CORTODOXONE 17-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a 21-hydroxy steroid.
17,21-Dihydroxypregn-4-ene-3,20-dione. A 17-hydroxycorticosteroid with glucocorticoid and anti-inflammatory activities.
Brand Name: Vulcanchem
CAS No.: 152-58-9
VCID: VC0003158
InChI: InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
SMILES: CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol

CORTODOXONE

CAS No.: 152-58-9

VCID: VC0003158

Molecular Formula: C21H30O4

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

CORTODOXONE - 152-58-9

Description

Cortodoxone, also known as 11-deoxycortisol, is a steroid hormone that plays a crucial role in the glucocorticoid pathway. It is synthesized from 17α-hydroxyprogesterone and serves as a metabolic intermediate in the production of cortisol, a primary glucocorticoid hormone in humans. Cortodoxone is less potent than cortisol but exhibits significant biological activity, particularly in certain species like sea lampreys, where it acts as the primary glucocorticoid hormone.

Chemical Data Table

PropertyValue
Molecular FormulaC21H30O4
Molecular Weight346.467 g/mol
CAS Number152-58-9
Melting Point215 °C (419 °F; 488 K)

Biological Functions Table

FunctionDescription
Glucocorticoid ActivityExhibits glucocorticoid effects, though less potent than cortisol.
Metabolic IntermediateConverted to cortisol by 11β-hydroxylase in mammals.
Primary Glucocorticoid in Sea LampreysEssential for osmoregulation during metamorphosis.

Research Findings and Clinical Significance

Research on cortodoxone highlights its importance in understanding glucocorticoid metabolism and its evolutionary implications. The absence of the 11β-hydroxylase enzyme in sea lampreys suggests that cortodoxone may have played a more central role in early vertebrate evolution . Clinically, cortodoxone is not commonly used as a therapeutic agent due to its lower potency compared to cortisol, but it remains an important compound for studying glucocorticoid pathways.

Clinical Significance Table

AspectDescription
Therapeutic UseLimited due to lower potency compared to cortisol.
Research SignificanceImportant for understanding glucocorticoid metabolism and evolutionary biology.
CAS No. 152-58-9
Product Name CORTODOXONE
Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
IUPAC Name 17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
Standard InChIKey WHBHBVVOGNECLV-UHFFFAOYSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Melting Point 215 °C
Physical Description Solid
Synonyms 11 Deoxycortisol
11 Desoxycortisol
11 Desoxycortisone
11-Deoxycortisol
11-Desoxycortisol
11-Desoxycortisone
Cortexolone
Cortodoxone
Reichstein Substance S
Reichstein's Substance S
Reichsteins Substance S
Substance S, Reichstein's
Reference 1. Rosette C, Agan FJ, Rosette N, Mazzetti A, Moro L, Gerloni M. The dual androgen receptor and glucocorticoid receptor antagonist CB-03-10 as potential treatment for tumors that have acquired GR-mediated resistance to AR blockade. Mol Cancer Ther. 2020 Aug 26:molcanther.1137.2019. doi: 10.1158/1535-7163.MCT-19-1137. Epub ahead of print. PMID: 32847976. 2. Close DA, Yun SS, McCormick SD, Wildbill AJ, Li W. 11-deoxycortisol is a corticosteroid hormone in the lamprey. Proc Natl Acad Sci U S A. 2010 Aug 3;107(31):13942-7. doi: 10.1073/pnas.0914026107. Epub 2010 Jul 19. PMID: 20643930; PMCID: PMC2922276. 3. Zöllner A, Kagawa N, Waterman MR, Nonaka Y, Takio K, Shiro Y, Hannemann F, Bernhardt R. Purification and functional characterization of human 11beta hydroxylase expressed in Escherichia coli. FEBS J. 2008 Feb;275(4):799-810. doi: 10.1111/j.1742-4658.2008.06253.x. Epub 2008 Jan 22. PMID: 18215163. 4. Manosroi J, Chisti Y, Manosroi A. Biotransformation of cortexolone to hydrocortisone by molds using a rapid color development assay. Prikl Biokhim Mikrobiol. 2006 Sep-Oct;42(5):547-51. PMID: 17066954. 5. Wudy SA, Hartmann M, Homoki J. Determination of 11-deoxycortisol (Reichstein's compound S) in human plasma by clinical isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection. Steroids. 2002 Sep;67(10):851-7. doi: 10.1016/s0039-128x(02)00052-1. PMID: 12231120.
PubChem Compound 227112
Last Modified Sep 13 2023

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